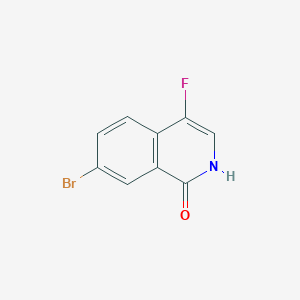
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a chemical compound . It is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound containing a benzene ring fused to an oxazepine ring .
Synthesis Analysis
The synthesis of benzoxazepine derivatives has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo benzoxazinones and isoindolo benzoxazepines .Molecular Structure Analysis
The molecular formula of “7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is C10H10BrNO . Its average mass is 240.096 Da and its monoisotopic mass is 238.994568 Da .Chemical Reactions Analysis
Benzoxazepine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves the conversion of a substituted phenol to a substituted aniline, followed by a cyclization reaction to form the benzoxazepine ring system. The final step involves bromination of the benzoxazepine ring to introduce the bromine substituent at the 7-position.", "Starting Materials": ["4-bromo-2-nitrophenol", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "ammonium chloride", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium acetate", "acetic anhydride", "sodium borohydride", "acetic acid", "sulfuric acid", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "bromine"], "Reaction": [ "Reduction of 4-bromo-2-nitrophenol with sodium borohydride in acetic acid to form 4-bromo-2-aminophenol", "Treatment of 4-bromo-2-aminophenol with sodium hydroxide and ethyl acetate to form 4-bromo-2-aminophenol ethyl acetate", "Cyclization of 4-bromo-2-aminophenol ethyl acetate with ammonium chloride in acetic acid to form 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine", "Diazotization of 4-bromo-2-aminophenol with sodium nitrite and hydrochloric acid to form 4-bromo-2-nitrosoaniline", "Reduction of 4-bromo-2-nitrosoaniline with sodium acetate and acetic anhydride to form 4-bromo-2-aminophenol", "Oxidation of 4-bromo-2-aminophenol with sulfuric acid and hydrogen peroxide to form 4-bromo-2-nitrophenol", "Reduction of 4-bromo-2-nitrophenol with sodium borohydride in acetic acid to form 4-bromo-2-aminophenol", "Treatment of 4-bromo-2-aminophenol with sodium hydroxide and ethyl acetate to form 4-bromo-2-aminophenol ethyl acetate", "Cyclization of 4-bromo-2-aminophenol ethyl acetate with ammonium chloride in acetic acid to form 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine", "Bromination of 7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine with bromine in acetic acid to introduce the bromine substituent at the 7-position" ] } | |
Numéro CAS |
886756-68-9 |
Nom du produit |
7-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine |
Formule moléculaire |
C9H10BrNO |
Poids moléculaire |
228.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



